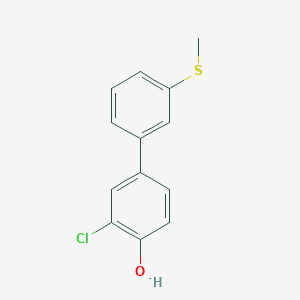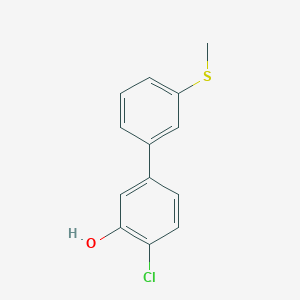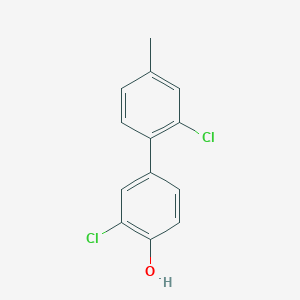
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% (2C5F4MPP) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless to pale yellow liquid with a molecular weight of 254.63 g/mol and a boiling point of 227°C. It is a chlorinated phenol derivative with a high purity of 95%, which makes it an ideal compound for use in laboratory experiments.
Mechanism of Action
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It does this by binding to the enzyme and preventing it from catalyzing the reaction. This inhibition can be used to study the structure and function of enzymes, as well as to develop new drugs.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to interact with certain proteins and affect their activity. In addition, it has been found to have antioxidant properties and to possess anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a colorless to pale yellow liquid with a high purity of 95%, which makes it an ideal compound for use in laboratory experiments. It is also relatively stable and can be synthesized using a multi-step procedure. However, it is important to note that the compound is toxic and should be handled with care.
Future Directions
The use of 2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% in scientific research has been limited so far, but there are several potential future directions. It could be used in the development of new drugs, as well as in the study of the structure and function of proteins. It may also be used to study the biochemical and physiological effects of other compounds. In addition, it could be used in the synthesis of pharmaceuticals and in the study of enzyme inhibitors. Finally, it could be used in the development of new materials and in the study of antioxidant properties.
Synthesis Methods
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% can be synthesized using a multi-step procedure involving the reaction of 3-fluoro-4-methoxyphenol with chlorine in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent the formation of unwanted side products. The reaction is then followed by a purification step to obtain the desired compound in a high purity.
Scientific Research Applications
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% is used in a wide range of scientific research applications, including in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as an inhibitor of enzymes. It has also been used in the study of the structure and function of proteins and the development of new drugs.
properties
IUPAC Name |
2-chloro-5-(3-fluoro-4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-8(6-11(13)15)9-2-4-10(14)12(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNQZOXJVNIQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685987 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol | |
CAS RN |
1261983-15-6 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














